molecular formula C19H15N5O3 B11538820 (E)-N'-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide

(E)-N'-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide

Cat. No.: B11538820
M. Wt: 361.4 g/mol
InChI Key: UTYHHJZJVYFJLE-FYJGNVAPSA-N
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Description

(E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring, a phenyl group, and a nitrophenyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide typically involves a multi-step process:

    Formation of the Schiff Base: The initial step involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with an amine, such as aniline, under acidic or basic conditions to form a Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization with 2-aminopyridine under reflux conditions in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

    Reduction: Amino derivatives

    Oxidation: Oxides or nitroso derivatives

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology

In biological research, the compound’s derivatives are investigated for their potential as enzyme inhibitors or activators. These studies aim to understand the compound’s interaction with biological macromolecules and its potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in material science.

Mechanism of Action

The mechanism of action of (E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylbenzamide
  • (E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylthiourea

Uniqueness

Compared to similar compounds, (E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide is unique due to the presence of the pyridine ring, which enhances its ability to form stable complexes with metal ions

This detailed article provides a comprehensive overview of (E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H15N5O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]-N'-phenylpyridine-2-carboximidamide

InChI

InChI=1S/C19H15N5O3/c25-18-14(7-6-11-17(18)24(26)27)13-21-23-19(16-10-4-5-12-20-16)22-15-8-2-1-3-9-15/h1-13,25H,(H,22,23)/b21-13+

InChI Key

UTYHHJZJVYFJLE-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C(C2=CC=CC=N2)N/N=C/C3=C(C(=CC=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CC=CC=N2)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])O

Origin of Product

United States

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